3,5-Dichlorobenzenesulfonyl chloride
Overview
Description
3,5-Dichlorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3Cl3O2S . It is a white to pale brown or clear colorless to pale yellow fused solid or crystals or liquid as melt .
Synthesis Analysis
A method to synthesize [U- 14 C]this compound was developed . From this key intermediate, various tracers were prepared in high yield .
Molecular Structure Analysis
The molecular weight of this compound is 245.5 g/mol . The IUPAC name for this compound is this compound . The InChI is InChI=1S/C6H3Cl3O2S/c7-4-1-5 (8)3-6 (2-4)12 (9,10)11/h1-3H .
Physical And Chemical Properties Analysis
This compound is a white to pale brown or clear colorless to pale yellow fused solid or crystals or liquid as melt . The melting point is between 28.0-37.0°C . The molecular weight is 245.5 g/mol .
Scientific Research Applications
Radiolabeled Tracer Synthesis
Radiolabeled tracers are critical in the development of pharmaceutical compounds. 3,5-Dichlorobenzenesulfonyl chloride was used in the synthesis of [U-14C]this compound, a key intermediate for producing various VLA-4 antagonists. These tracers were prepared with high yield, demonstrating the utility of this compound in radiolabeling applications (Yu et al., 2004).
Synthesis of O- and N-Substituted Products
This compound plays a role in the creation of O- and N-sulfonylated products. When combined with 3,5-dichloro-2-pyridone and benzenesulfonyl chlorides, it yields isolable, stable isomers, showcasing its potential in the synthesis of diversified chemical compounds (Hamer & Lira, 1972).
Herbicide Potential and Synthesis of Heterocyclic Compounds
Research indicates that this compound derivatives may serve as potential herbicides. Its conversion from various dichlorophenols and subsequent reactions with nucleophilic reagents lead to a range of derivatives, some of which have shown potential in agricultural applications (Cremlyn & Cronje, 1979).
Solid-Phase Organic Synthesis
In the field of drug development, this compound is used in solid-phase synthesis of heterocyclic compounds. This approach is significant for preparing a large variety of molecules rapidly, which is essential for identifying new lead compounds in pharmaceutical research (Holte et al., 1998).
Membrane Synthesis
This compound derivatives, such as 5-chlorosulfonylisophthaloyl chloride, are important in synthesizing polyamide reverse osmosis and nanofiltration membranes. These membranes have applications in water treatment and desalination processes, demonstrating the compound's utility in environmental engineering (Gao, 2010).
Safety and Hazards
3,5-Dichlorobenzenesulfonyl chloride is classified as a skin corrosive (Category 1B) and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Contact with skin and eyes should be avoided. Protective equipment including gloves and eye protection should be worn when handling this chemical .
Mechanism of Action
Target of Action
3,5-Dichlorobenzenesulfonyl chloride is a type of sulfonyl chloride, which are often chosen as building blocks in medicinal chemistry . They are known for their ability to easily react with heterocyclic amines to create complex sulfonamides . .
Mode of Action
The mode of action of this compound is primarily through its reactivity with amines to form sulfonamides . This reaction is commonly used in medicinal chemistry to create complex molecules with potential therapeutic effects .
Biochemical Pathways
The formation of sulfonamides can have various effects depending on the specific amine it reacts with .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific sulfonamide formed through its reaction with amines . These effects could range from inhibitory to stimulatory effects on various cellular processes, depending on the specific sulfonamide formed .
properties
IUPAC Name |
3,5-dichlorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSQINMKOSOUGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334940 | |
Record name | 3,5-Dichlorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
705-21-5 | |
Record name | 3,5-Dichlorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichlorobenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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